molecular formula C22H25ClFN3O2S B2383353 N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride CAS No. 1217022-10-0

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride

Cat. No.: B2383353
CAS No.: 1217022-10-0
M. Wt: 449.97
InChI Key: JXMIULJYBAZCIZ-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole core, followed by the introduction of the fluorine atom at the 4-position. Subsequent steps involve the attachment of the morpholinoethyl group and the phenylpropanamide moiety. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular signaling pathways.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride would depend on its specific biological target. Potential molecular targets include enzymes, receptors, or ion channels. The compound may interact with these targets through various pathways, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride include other benzo[d]thiazole derivatives with different substituents. Examples include:

  • N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide
  • N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities or chemical properties compared to other similar compounds. The presence of the fluorine atom, for example, can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O2S.ClH/c23-18-7-4-8-19-21(18)24-22(29-19)26(12-11-25-13-15-28-16-14-25)20(27)10-9-17-5-2-1-3-6-17;/h1-8H,9-16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMIULJYBAZCIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(C=CC=C3S2)F)C(=O)CCC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClFN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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